molecular formula C22H22ClN3O2 B5968246 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide

6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide

Katalognummer B5968246
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: UZPBHXNTIVBGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide, also known as CEP-701, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was first synthesized by Cephalon Inc. as a small molecule inhibitor of the tyrosine kinase receptor FLT3, which is involved in the regulation of hematopoiesis and leukemogenesis.

Wirkmechanismus

6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide works by selectively inhibiting the activity of FLT3 tyrosine kinase, which is overexpressed in many types of leukemia and is associated with poor prognosis. FLT3 activation leads to the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting FLT3, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide blocks these signaling pathways and induces apoptosis in leukemic cells.
Biochemical and Physiological Effects:
In addition to its effects on FLT3 signaling, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of other kinases, such as c-Kit and PDGFR, which are also involved in leukemogenesis and angiogenesis. It has also been shown to have neuroprotective effects by inhibiting the activity of TrkA, a receptor tyrosine kinase that is involved in nerve growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for FLT3 kinase, which allows for the selective inhibition of FLT3-activated leukemic cells. However, its off-target effects on other kinases may limit its use in certain experimental settings. Additionally, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has poor solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.

Zukünftige Richtungen

There are several potential future directions for the research and development of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide. One area of interest is the use of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in combination with other targeted therapies or chemotherapy drugs to enhance its cytotoxic effects and overcome drug resistance. Another potential application is the use of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective FLT3 inhibitors may lead to the discovery of new therapeutic targets for the treatment of leukemia and other cancers.
Conclusion:
In conclusion, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in leukemia and other cancers. Its specificity for FLT3 kinase and its off-target effects on other kinases make it a valuable tool for studying the role of FLT3 signaling in leukemogenesis and angiogenesis. Further research is needed to fully understand the mechanisms of action and potential applications of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in cancer and other diseases.

Synthesemethoden

The synthesis of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-chloro-4-nitrobenzaldehyde with 2-phenylacetonitrile to form 2-chloro-4-nitro-α-phenylbenzyl cyanide. This intermediate is then reduced with hydrogen gas and palladium on carbon to give 2-chloro-4-amino-α-phenylbenzyl cyanide. The next step involves the reaction of this compound with morpholine and acetic anhydride to form 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide, which is then purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It has also been investigated for its antiangiogenic and neuroprotective properties. In preclinical studies, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has shown promising results in inhibiting FLT3 kinase activity and inducing apoptosis in FLT3-activated AML cells. It has also been found to enhance the cytotoxic effects of chemotherapy drugs in AML cells.

Eigenschaften

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-17-6-7-20-18(14-17)19(15-21(25-20)16-4-2-1-3-5-16)22(27)24-8-9-26-10-12-28-13-11-26/h1-7,14-15H,8-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPBHXNTIVBGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.